9-(5-Bromopentyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-Bromopentyl)-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic electronics, pharmaceuticals, and materials science. The addition of a bromopentyl group to the carbazole structure enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(5-Bromopentyl)-9H-carbazole typically involves the bromination of a pentyl chain followed by its attachment to the carbazole core. One common method is the reaction of 9H-carbazole with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 9-(5-Bromopentyl)-9H-carbazole can be replaced by various nucleophiles, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Azide Derivatives: Formed by substitution with sodium azide.
Thiol Derivatives: Formed by substitution with potassium thiolate.
Biaryl Compounds: Formed by coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(5-Bromopentyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for creating various functionalized carbazole derivatives.
Biology: In biological research, carbazole derivatives have shown potential as antimicrobial and anticancer agents. The bromopentyl group can be further modified to enhance biological activity.
Medicine: Carbazole derivatives are being explored for their therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. The unique structure of this compound allows for the development of novel drug candidates.
Industry: In the materials science industry, carbazole derivatives are used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromopentyl group enhances the solubility and processability of these materials.
Wirkmechanismus
The mechanism of action of 9-(5-Bromopentyl)-9H-carbazole depends on its application. In biological systems, it can interact with various molecular targets such as enzymes and receptors. The bromopentyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. In materials science, the compound’s electronic properties are influenced by the carbazole core, which can participate in charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
- 9-(5-Chloropentyl)-9H-carbazole
- 9-(5-Iodopentyl)-9H-carbazole
- 9-(5-Methylpentyl)-9H-carbazole
Comparison:
- Reactivity: The bromine atom in 9-(5-Bromopentyl)-9H-carbazole is more reactive than chlorine but less reactive than iodine, making it a balanced choice for various chemical reactions.
- Biological Activity: The bromopentyl group provides a good balance of hydrophobicity and reactivity, which can enhance biological activity compared to the chloropentyl and iodopentyl analogs.
- Applications: The unique properties of this compound make it suitable for a wide range of applications in chemistry, biology, medicine, and industry, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
96576-85-1 |
---|---|
Molekularformel |
C17H18BrN |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
9-(5-bromopentyl)carbazole |
InChI |
InChI=1S/C17H18BrN/c18-12-6-1-7-13-19-16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-5,8-11H,1,6-7,12-13H2 |
InChI-Schlüssel |
CTHUXYMRLNNBIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.